molecular formula C10H7BrN2O B13709385 3-(2-Bromophenyl)pyrazin-2(1H)-one

3-(2-Bromophenyl)pyrazin-2(1H)-one

Cat. No.: B13709385
M. Wt: 251.08 g/mol
InChI Key: LHETXDIJEBLISP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It features a bromine atom attached to a phenyl ring, which is further connected to a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)pyrazin-2(1H)-one typically involves the bromination of a phenylpyrazinone precursor. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the phenyl ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)pyrazin-2(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: De-brominated pyrazinone derivatives.

    Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazinone core play crucial roles in binding to these targets, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazin-2(1H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    3-(4-Bromophenyl)pyrazin-2(1H)-one: The bromine atom is positioned differently on the phenyl ring, potentially altering its properties.

    2-Bromopyrazine: Contains a bromine atom on the pyrazine ring itself, leading to distinct reactivity patterns.

Uniqueness

3-(2-Bromophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity in medicinal chemistry.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-(2-bromophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14)

InChI Key

LHETXDIJEBLISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CNC2=O)Br

Origin of Product

United States

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